Cas no 489401-12-9 (9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde)
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 9-METHYL-4-OXO-2-THIOMORPHOLIN-4-YL-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 9-methyl-4-oxo-2-(4-thiomorpholinyl)-
- 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde
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- Inchi: 1S/C14H15N3O2S/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3
- InChI Key: VMBSDWQLZDNPDS-UHFFFAOYSA-N
- SMILES: CC1C2=NC(N3CCSCC3)=C(C=O)C(N2C=CC=1)=O
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520932-1g |
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
489401-12-9 | 97% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-18256527-0.05g |
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
489401-12-9 | 90% | 0.05g |
$212.0 | 2023-11-13 | |
| Ambeed | A358320-1g |
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
489401-12-9 | 97% | 1g |
$320.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625436-1g |
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
489401-12-9 | 97% | 1g |
¥2198.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402688-1g |
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
489401-12-9 | 97% | 1g |
¥2637.00 | 2024-05-11 |
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde Suppliers
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido1,2-apyrimidine-3-carbaldehyde
Recent Advances in the Study of 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 489401-12-9)
The compound 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 489401-12-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. Its structure, featuring a pyrido[1,2-a]pyrimidine core and a thiomorpholine moiety, suggests possible interactions with various biological targets, including kinases and other enzymes involved in signal transduction pathways. Researchers have explored its utility in the development of inhibitors for specific protein targets, leveraging its unique chemical scaffold.
One of the most notable findings is the compound's potential as a precursor in the synthesis of kinase inhibitors. Kinases play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit promising inhibitory activity against selected kinase targets, with IC50 values in the low micromolar range. These results suggest that further optimization of this scaffold could yield potent and selective kinase inhibitors.
In addition to its potential as a kinase inhibitor, recent research has also explored the compound's interactions with other biological targets. For instance, studies have investigated its binding affinity to G-protein-coupled receptors (GPCRs), which are important targets in drug discovery. While the results are still preliminary, they indicate that the compound's structural features may allow for the development of modulators for specific GPCR subtypes, opening new avenues for therapeutic intervention.
The synthesis of 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable routes to this compound, facilitating its use in further biological studies. Notably, recent publications have described improved catalytic systems and reaction conditions that enhance yield and purity, addressing some of the challenges previously associated with its synthesis.
Despite these promising developments, several challenges remain. The compound's pharmacokinetic properties, such as solubility and metabolic stability, need to be thoroughly evaluated to assess its suitability as a drug candidate. Additionally, further in vivo studies are required to validate its therapeutic potential and identify any potential toxicity concerns. Researchers are actively working on these aspects, with the aim of advancing this compound and its derivatives toward preclinical development.
In conclusion, 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde represents a promising scaffold in medicinal chemistry, with potential applications in the development of kinase inhibitors and other therapeutic agents. Continued research efforts are expected to uncover new insights into its biological activity and optimize its properties for clinical use. This compound exemplifies the ongoing innovation in chemical biology and highlights the importance of interdisciplinary approaches in drug discovery.
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